molecular formula C21H18FNO B5534915 N-(2-fluorophenyl)-2-(2-phenylethyl)benzamide

N-(2-fluorophenyl)-2-(2-phenylethyl)benzamide

Cat. No. B5534915
M. Wt: 319.4 g/mol
InChI Key: WCAJOTKJFDMAEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-fluorophenyl)-2-(2-phenylethyl)benzamide and related derivatives often involves nucleophilic acyl substitution reactions or direct acylation methods. These processes may involve reacting halogenated benzoyl chlorides with aniline derivatives in aqueous or organic media, under reflux conditions, to yield the desired benzamide compounds (Bachl & Díaz, 2010).

Molecular Structure Analysis

The molecular structure of N-(2-fluorophenyl)-2-(2-phenylethyl)benzamide derivatives can be elucidated through X-ray crystallography, which reveals the planarity, conformation, and supramolecular interactions such as hydrogen bonding and π-π stacking that contribute to the compound's stability and properties (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving N-(2-fluorophenyl)-2-(2-phenylethyl)benzamide include nucleophilic substitution, where the fluorine atom can participate in interactions forming intramolecular rings or chains during crystal growth. These reactions are influenced by the halogen's position on the benzene ring, affecting the compound's reactivity and supramolecular properties (Moreno-Fuquen et al., 2022).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline forms, can be significantly influenced by the substituents on the benzene rings. Studies have shown that the presence of fluorine atoms and their positions can affect the compound's crystal packing, polymorphism, and melting behavior (Mocilac et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and interactions with nucleophiles or other chemical species, are closely related to the molecular structure and electronic configuration of N-(2-fluorophenyl)-2-(2-phenylethyl)benzamide. The electron-withdrawing effect of the fluorine atom, along with the spatial arrangement of the benzamide moiety, plays a crucial role in determining the compound's chemical behavior, including its potential as a precursor in heterocyclic synthesis or in forming hydrogen bonds and other non-covalent interactions (Meiresonne et al., 2015).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO/c22-19-12-6-7-13-20(19)23-21(24)18-11-5-4-10-17(18)15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAJOTKJFDMAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-phenethylbenzamide

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